molecular formula C13H15N5O3 B1664232 a-484954 CAS No. 142557-61-7

a-484954

Cat. No.: B1664232
CAS No.: 142557-61-7
M. Wt: 289.29 g/mol
InChI Key: HWODCHXORCTEGU-UHFFFAOYSA-N
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Description

A-484954 is a highly selective inhibitor of eukaryotic elongation factor-2 kinase (eEF2K). This enzyme plays a crucial role in protein synthesis by regulating the elongation phase of translation. The inhibition of eukaryotic elongation factor-2 kinase by this compound has significant implications for various biological processes and diseases .

Biochemical Analysis

Biochemical Properties

7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide interacts with eEF2K, a kinase involved in protein synthesis . It acts as an ATP-competitive inhibitor, reducing eEF2K autophosphorylation . This interaction affects the phosphorylation status of eEF2, a key player in the elongation step of protein synthesis .

Cellular Effects

The compound’s interaction with eEF2K has significant effects on cellular processes. It inhibits eEF2 phosphorylation in multiple cell lines, including PC3, HeLa, H460, H1299, and MDA-MB-231 cancer cells . It does not affect the net eEF2 levels or the proliferation of these cancer cell lines at concentrations where it inhibits eEF2K activity .

Molecular Mechanism

7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide exerts its effects at the molecular level by binding to eEF2K and inhibiting its activity . This inhibition reduces eEF2K autophosphorylation, thereby affecting the phosphorylation status of eEF2 .

Temporal Effects in Laboratory Settings

The effects of 7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide on eEF2K activity and eEF2 phosphorylation have been observed in multiple cell lines

Metabolic Pathways

The specific metabolic pathways that 7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide is involved in are not currently known. Its primary known interaction is with eEF2K .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-484954 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Detailed synthetic routes are often proprietary and may vary between different research groups and industrial producers .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as recrystallization, chromatography, and solvent extraction to obtain the final product with high purity. Quality control measures are implemented to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

A-484954 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

A-484954 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A-484954 is unique in its high selectivity and potency as an inhibitor of eukaryotic elongation factor-2 kinase. Its specific targeting of this kinase makes it a valuable tool for studying the role of eukaryotic elongation factor-2 kinase in various biological processes and diseases. Compared to other inhibitors, this compound offers a more precise and effective means of modulating eukaryotic elongation factor-2 kinase activity .

Properties

IUPAC Name

7-amino-1-cyclopropyl-3-ethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-2-17-12(20)8-5-7(10(15)19)9(14)16-11(8)18(13(17)21)6-3-4-6/h5-6H,2-4H2,1H3,(H2,14,16)(H2,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWODCHXORCTEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC(=C(N=C2N(C1=O)C3CC3)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566729
Record name 7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142557-61-7
Record name 7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 142557-61-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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